molecular formula C19H15ClN4OS B2422456 3-(4-chlorophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole CAS No. 951622-13-2

3-(4-chlorophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole

Cat. No. B2422456
M. Wt: 382.87
InChI Key: QJUPUUAWQIMFKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show how the atoms in the compound are connected.



Synthesis Analysis

This would involve a detailed description of how to synthesize the compound from starting materials. It would include the specific reactions, reagents, and conditions used, as well as the yield and purity of the product.



Molecular Structure Analysis

This would involve techniques such as X-ray crystallography or NMR spectroscopy to determine the precise three-dimensional structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo. It would include the conditions required for each reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This would include properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include its spectral properties, such as its UV/Vis, IR, or NMR spectra.


Scientific Research Applications

  • 4-CHLOROPHENYL P-TOLYL SULFONE

    • Application: This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
    • Method: The specific methods of application or experimental procedures are not provided .
    • Results: Sigma-Aldrich does not collect analytical data for this product .
  • Catalytic protodeboronation of pinacol boronic esters

    • Application: This research focuses on the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
    • Method: The method involves pairing with a Matteson–CH2–homologation .
    • Results: This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
  • 4-CHLOROPHENYL N-(P-TOLYL)CARBAMATE

    • Application: The specific applications of this compound are not provided .
    • Method: The specific methods of application or experimental procedures are not provided .
    • Results: The specific results or outcomes obtained are not provided .

Safety And Hazards

This would include information on the compound’s toxicity, flammability, and environmental impact. It would also include precautions that should be taken when handling the compound.


Future Directions

This would involve a discussion of potential future research involving the compound. This could include new reactions, new applications, or new methods of synthesis.


properties

IUPAC Name

3-(4-chlorophenyl)-5-[[1-(4-methylphenyl)imidazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4OS/c1-13-2-8-16(9-3-13)24-11-10-21-19(24)26-12-17-22-18(23-25-17)14-4-6-15(20)7-5-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUPUUAWQIMFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2SCC3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-5-(((1-(p-tolyl)-1H-imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.